molecular formula C9H11FO B2905963 (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol CAS No. 1568151-21-2

(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B2905963
CAS No.: 1568151-21-2
M. Wt: 154.184
InChI Key: OOZVPOAUVOHRHX-SSDOTTSWSA-N
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Description

(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further bonded to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (4-fluoro-2-methylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure selectivity for the desired (1R)-enantiomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of (4-fluoro-2-methylphenyl)ethanone in the presence of hydrogen gas. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (4-fluoro-2-methylphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the compound can lead to the formation of (1R)-1-(4-fluoro-2-methylphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

    Oxidation: (4-fluoro-2-methylphenyl)ethanone.

    Reduction: (1R)-1-(4-fluoro-2-methylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: In chemistry, (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Medicine: In the pharmaceutical industry, this compound is investigated for its potential as an intermediate in the synthesis of active pharmaceutical ingredients. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.

Industry: The compound is also explored for its use in the production of specialty chemicals and materials, particularly those requiring specific stereochemical configurations.

Mechanism of Action

The mechanism by which (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, while the chiral center may contribute to enantioselective interactions.

Comparison with Similar Compounds

  • (1R)-1-(4-chloro-2-methylphenyl)ethan-1-ol
  • (1R)-1-(4-bromo-2-methylphenyl)ethan-1-ol
  • (1R)-1-(4-iodo-2-methylphenyl)ethan-1-ol

Comparison: Compared to its halogenated analogs, (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets. This makes this compound particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVPOAUVOHRHX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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